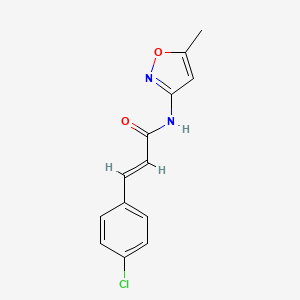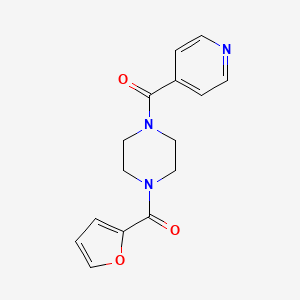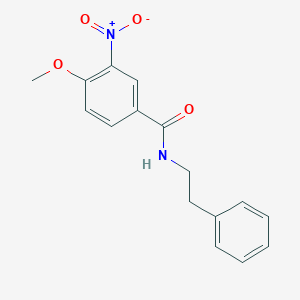
(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a chlorophenyl group, an isoxazolyl group, and a propenamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorobenzene derivative.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through a condensation reaction between an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs.
科学研究应用
(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory and infectious diseases.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and stability.
作用机制
The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (E)-3-(4-BROMOPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE
- (E)-3-(4-FLUOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE
- (E)-3-(4-METHOXYPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(4-CHLOROPHENYL)-N-(5-METHYL-3-ISOXAZOLYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methoxy groups.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-8-12(16-18-9)15-13(17)7-4-10-2-5-11(14)6-3-10/h2-8H,1H3,(H,15,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYKOZGSITHEF-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-2-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5771041.png)
![1-(thiophen-2-yl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5771063.png)
![2-[(7-BENZYL-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)AMINO]-1-ETHANOL](/img/structure/B5771064.png)

![4-[(4-ethylphenyl)carbonothioyl]morpholine](/img/structure/B5771069.png)
![N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5771072.png)


![N-[4-(2,3-dimethylphenoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5771100.png)
![1-(2,4-difluorophenyl)-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5771101.png)
![2-hydroxy-2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5771115.png)
![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B5771126.png)
